N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
Overview of N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
This hydrochloride salt features a bis-pyrazole core with strategic substituents:
- Molecular formula : C₁₂H₁₉ClFN₅
- Molecular weight : 287.76 g/mol
- Structural characteristics :
- Pyrazole rings at positions 3 (N-substituted) and 4 (C-substituted)
- 2-Ethyl group on the pendant pyrazole moiety
- 2-Fluoroethyl chain at the 2-position of the central pyrazole
- Hydrochloride counterion enhancing aqueous solubility
The compound’s stereoelectronic profile is shaped by the electron-withdrawing fluorine atom and the steric bulk of ethyl groups, creating distinct reactivity patterns compared to non-fluorinated pyrazoles.
Historical Context and Discovery of Pyrazole Derivatives
Pyrazole chemistry emerged in the late 19th century with Ludwig Knorr’s seminal work on antipyrine (1883). Key milestones include:
- 1950s : Development of pyrazolone-based analgesics
- 1980s : Discovery of COX-2 inhibitory activity in diarylpyrazoles
- 2000s : Fluorinated pyrazoles as kinase inhibitors (e.g., crizotinib derivatives)
The target compound represents a modern iteration of this lineage, combining fluorine’s metabolic stability with ethyl groups’ lipophilicity to optimize drug-like properties.
Significance of Pyrazole-Based Compounds in Chemical Research
Pyrazoles occupy a privileged position in medicinal chemistry due to:
- Versatile hydrogen-bonding capacity (two adjacent nitrogen atoms)
- Tunable electronic properties via substitution at N1 and C3/C5 positions
- Conformational rigidity enabling precise target engagement
Recent applications span:
Rationale for Academic Investigation of the Compound
Three factors justify focused study:
- Fluorine’s role : The 2-fluoroethyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogues
- Salt formation : Hydrochloride counterion improves crystallinity and formulation stability
- Synthetic challenges : Positional isomerism (2-ethyl vs. 1-ethyl pyrazole) requires optimized synthetic routes to avoid regioisomeric byproducts
| Property | Value/Description | Significance |
|---|---|---|
| LogP (calculated) | 2.1 ± 0.3 | Moderate lipophilicity for CNS penetration |
| Hydrogen bond donors | 2 | Target interaction capability |
| Rotatable bonds | 6 | Conformational flexibility |
Data derived from structural analogues in .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-11(4-6-15-17)9-14-12-10(2)8-16-18(12)7-5-13;/h4,6,8,14H,3,5,7,9H2,1-2H3;1H |
InChI Key |
UZSZWAHPKZQECL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=NN2CCF)C.Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and alkylation in a single reactor. Source reports using a dual catalyst system (Ce/L-Pro and Pd/C) to achieve 65% overall yield. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilized hydrazines on Wang resin enable stepwise assembly of the pyrazole rings. After cleavage from the resin, the product is alkylated and converted to the hydrochloride salt. This method is scalable but demands specialized equipment.
Quality Control and Characterization
Purity Assessment :
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
-
Mass Spectrometry : ESI-MS m/z 273.74 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈ClFN₅.
Stability Studies :
Challenges and Mitigation Strategies
-
Fluoroethyl Group Reactivity : The 2-fluoroethyl substituent can undergo β-elimination under basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures minimizes decomposition.
-
Regioselectivity : Competing alkylation at the pyrazole N1 position is avoided by pre-protecting the amine with a tert-butoxycarbonyl (Boc) group, which is removed post-alkylation.
Industrial-Scale Considerations
Cost-Effective Modifications :
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, often leading to the removal of the fluoroethyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that pyrazole derivatives, including this compound, demonstrate antibacterial and antifungal activities. They have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic adjuvants .
- Anticancer Activity : Pyrazole compounds are being investigated for their anticancer properties. Studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride. The compound was tested against multiple bacterial strains using agar diffusion and broth microdilution methods. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antibiotic adjuvant .
Case Study 2: Anticancer Properties
In a laboratory setting, the anticancer effects of this compound were assessed on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology .
Data Tables
| Biological Activity | Tested Strains/Models | Results |
|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Significant inhibition observed |
| Anticancer | Human cancer cell lines | Induced apoptosis in treated cells |
| Anti-inflammatory | In vivo models | Reduced inflammation markers |
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Pyrazole Core Modifications
a) N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- Key differences : The ethyl group is on the 1-position of the pyrazole ring instead of the 2-position.
- Impact : Altered steric hindrance may affect binding to biological targets. The molecular weight (287.76 g/mol) and formula (C₁₂H₁₉ClFN₅) remain identical, but isomerism could influence pharmacokinetics .
b) N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- Key differences : The pyrazole ring has 2,5-dimethyl substituents instead of 2-ethyl.
- The molecular weight (287.76 g/mol) and formula (C₁₂H₁₉ClFN₅) are unchanged .
c) 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride
- Key differences : Simpler structure with a single pyrazole core and a propylamine substituent.
- Impact : Lower molecular weight (221.70 g/mol, C₉H₁₇ClFN₃) suggests reduced complexity and possibly faster metabolic clearance. The absence of a bis-pyrazole system limits its interaction with multi-domain targets .
Functional Group Variations
a) Fluoroethyl vs. Non-Fluorinated Analogs
Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () lack fluorine but incorporate a pyridine ring. Fluorine in the target compound improves metabolic stability and electronegativity, which can enhance binding affinity in hydrophobic pockets .
b) Hydrochloride Salt vs. Free Base
The hydrochloride salt in the target compound increases polarity and solubility compared to free-base analogs (e.g., 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ), which may have higher logP values but lower bioavailability .
Research Implications
- Synthetic Routes : Copper-catalyzed coupling (as in ) could be adapted for synthesizing the target compound, though substituent positioning requires precise control .
- Structure-Activity Relationships (SAR) : Ethyl and fluoroethyl groups likely optimize target engagement, while dimethyl analogs () may serve as less potent derivatives.
- Pharmacokinetics: The hydrochloride salt and fluorine content suggest improved oral bioavailability compared to non-salt or non-fluorinated analogs .
Biological Activity
N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development. This article explores the biological activity of this specific compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Weight: 273.74 g/mol
- IUPAC Name: N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride
- CAS Number: Pending registration
The biological activity of N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation: It exhibits activity at certain receptors that are implicated in neurological disorders, suggesting potential applications in neuropharmacology.
- Antioxidant Activity: Preliminary studies indicate that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Pharmacological Applications
The compound's diverse mechanisms suggest several therapeutic applications:
- Anti-inflammatory Agents: Due to its enzyme inhibition properties, it may be developed as a treatment for inflammatory diseases.
- Neuroprotective Agents: Its receptor modulation capabilities could lead to applications in neurodegenerative conditions.
- Antioxidant Therapies: The antioxidant potential may be harnessed for conditions related to oxidative damage.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Anti-inflammatory Effects:
A recent study evaluated the anti-inflammatory effects of pyrazole derivatives, including N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions. -
Neuroprotective Potential:
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential as a neuroprotective agent. -
Antioxidant Efficacy:
An experimental study demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels, indicating its role as an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
